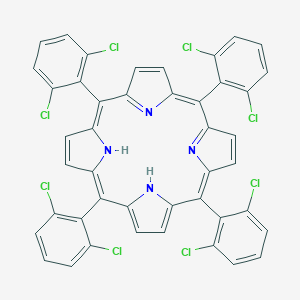

5,10,15,20-Tetrakis(2,6-dichlorophenyl)porphine

描述

5,10,15,20-Tetrakis(2,6-dichlorophenyl)porphine: is a synthetic porphyrin compound characterized by the presence of four 2,6-dichlorophenyl groups attached to the meso positions of the porphine core. Porphyrins are a group of organic compounds, widely recognized for their role in biological systems, such as heme and chlorophyll. This particular compound is notable for its applications in various fields, including catalysis, photodynamic therapy, and materials science .

属性

IUPAC Name |

5,10,15,20-tetrakis(2,6-dichlorophenyl)-21,23-dihydroporphyrin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H22Cl8N4/c45-21-5-1-6-22(46)37(21)41-29-13-15-31(53-29)42(38-23(47)7-2-8-24(38)48)33-17-19-35(55-33)44(40-27(51)11-4-12-28(40)52)36-20-18-34(56-36)43(32-16-14-30(41)54-32)39-25(49)9-3-10-26(39)50/h1-20,53,56H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQASJTNIEXIESH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=C(C=CC=C7Cl)Cl)C8=C(C=CC=C8Cl)Cl)C=C4)C9=C(C=CC=C9Cl)Cl)N3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H22Cl8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

890.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Reaction Workup and Filtration

Post-reaction, the mixture is filtered through an unactivated alumina column or filter paper to remove polymeric byproducts and unreacted starting materials. The filtrate is then treated with silica gel (100–400 mesh) and a “poor solvent” (e.g., methanol or ethyl acetate) to precipitate impurities. Rotary evaporation concentrates the product, which is subsequently subjected to column chromatography.

Chromatographic Purification

The adsorbed porphyrin-silica matrix is sequentially eluted with solvents of increasing polarity:

-

Nonpolar solvents (e.g., hexane) remove hydrophobic impurities.

-

Polar solvents (e.g., dichloromethane/methanol mixtures) elute the purified H₂TDCPP.

This step eliminates chlorinated byproducts and residual aldehydes, achieving >95% purity without recrystallization.

Yield Optimization

Scaling the reaction to kilogram quantities improves efficiency, with yields stabilizing at 28–32% due to reduced solvent losses and improved heat transfer.

Analytical Characterization

Post-synthesis validation employs multiple spectroscopic techniques:

Comparative Analysis of Methodologies

Classical vs. Patent-Enhanced Synthesis

The patent method significantly reduces environmental impact and operational complexity while enhancing throughput.

Challenges and Mitigations

-

Byproduct Formation: Chlorinated oligomers are minimized via precise stoichiometric control and rapid cooling.

-

Metal Contamination: Silica gel pretreatment with EDTA ensures removal of trace metal ions that could metallate the porphyrin.

Industrial and Research Applications

H₂TDCPP’s utility spans photodynamic therapy, organic photovoltaics, and biomimetic catalysis. Its large-scale synthesis has enabled industrial adoption, with Chem-Impex listing it at $1,250/g (purity >98%) .

化学反应分析

Types of Reactions: 5,10,15,20-Tetrakis(2,6-dichlorophenyl)porphine undergoes various chemical reactions, including:

Oxidation: The porphyrin core can be oxidized to form porphyrin dications or other oxidized derivatives.

Reduction: The compound can be reduced to form metalloporphyrin complexes when coordinated with metal ions.

Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include p-chloranil and ferric chloride.

Reduction: Reducing agents such as sodium borohydride or hydrazine are used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions

Major Products:

Oxidation Products: Porphyrin dications and other oxidized derivatives.

Reduction Products: Metalloporphyrin complexes.

Substitution Products: Substituted porphyrin derivatives with various functional groups

科学研究应用

Photodynamic Therapy (PDT)

Mechanism of Action:

TDCPP functions as a photosensitizer , absorbing specific wavelengths of light and generating reactive oxygen species (ROS) that can selectively destroy cancer cells. This property makes it suitable for treating various malignancies through localized light exposure.

Case Studies:

- A study demonstrated the efficacy of TDCPP in inducing cell death in cancer cell lines when activated by laser light, showcasing its potential in targeted cancer therapies .

- Research has indicated that TDCPP can also be utilized in antimicrobial applications by generating ROS that effectively kill bacteria upon light activation .

Solar Energy Conversion

Applications:

TDCPP is employed in the development of organic solar cells due to its excellent light absorption properties and ability to facilitate charge transfer processes.

Research Findings:

- Studies have shown that incorporating TDCPP into organic photovoltaic devices enhances their efficiency by improving light harvesting and energy conversion rates .

- The compound's unique electronic properties allow for better charge separation and transport within the solar cell architecture .

Catalysis

Role in Organic Synthesis:

TDCPP serves as a catalyst in various organic transformations, particularly in reactions requiring photochemical activation.

Notable Applications:

- It has been used to catalyze epoxidation reactions effectively, demonstrating improved reaction rates compared to traditional catalysts.

- The compound's ability to form coordination complexes with metals like palladium enhances its catalytic activity in cross-coupling reactions.

Biological Imaging

Fluorescent Probes:

TDCPP acts as a fluorescent marker, allowing for high-resolution imaging of cellular processes.

Research Insights:

- Its fluorescence properties enable researchers to visualize cellular structures and dynamics with precision, making it valuable in biological research .

- Studies utilizing TDCPP have provided insights into cellular mechanisms and disease progression by tracking specific biomolecules within living cells .

Material Science

Advanced Materials Development:

TDCPP is utilized in creating sensors and electronic devices due to its stability and unique electronic characteristics.

Applications:

- The compound's properties are exploited in developing sensitive detection systems for environmental monitoring and biomedical applications .

- Its incorporation into materials enhances their performance in electronic applications, such as organic light-emitting diodes (OLEDs) and field-effect transistors (FETs).

Comparison with Related Compounds

| Compound Name | Key Features | Applications |

|---|---|---|

| 5,10,15,20-Tetrakis(4-chlorophenyl)porphine | Different chlorination pattern | Similar applications in PDT and catalysis |

| 5,10,15,20-Tetrakis(3,5-dichlorophenyl)porphine | Varying electronic properties | Used primarily in photochemical studies |

| 5,10,15,20-Tetrakis(2,4-dichlorophenyl)porphine | Unique reactivity | Explored for environmental applications |

作用机制

The mechanism of action of 5,10,15,20-Tetrakis(2,6-dichlorophenyl)porphine in photodynamic therapy involves the absorption of light, leading to the excitation of the porphyrin molecule. This excited state can transfer energy to molecular oxygen, generating reactive oxygen species (ROS) such as singlet oxygen. These ROS can induce cell damage and apoptosis in targeted cells, making the compound effective in cancer treatment .

相似化合物的比较

- 5,10,15,20-Tetrakis(4-chlorophenyl)porphine

- 5,10,15,20-Tetrakis(3,5-dichlorophenyl)porphine

- 5,10,15,20-Tetrakis(2,4-dichlorophenyl)porphine

Comparison: 5,10,15,20-Tetrakis(2,6-dichlorophenyl)porphine is unique due to the specific positioning of the chlorine atoms on the phenyl groups, which can influence its electronic properties and reactivity. Compared to its analogs, this compound may exhibit different photophysical properties and catalytic activities, making it suitable for specific applications in photodynamic therapy and catalysis .

生物活性

5,10,15,20-Tetrakis(2,6-dichlorophenyl)porphine (TDCPP) is a synthetic porphyrin compound characterized by its four 2,6-dichlorophenyl substituents attached to the meso positions of the porphyrin core. This compound has garnered attention in various fields due to its significant biological activities, particularly in photodynamic therapy (PDT), catalysis, and environmental applications.

Overview of Biological Activity

Photodynamic Therapy (PDT) : TDCPP is explored as a photosensitizer in PDT, where it generates reactive oxygen species (ROS) upon light irradiation. This property is particularly beneficial in cancer treatment and antimicrobial applications. The mechanism involves the absorption of light energy, which excites the porphyrin and leads to the production of singlet oxygen (), a potent oxidizing agent that can induce apoptosis in cancer cells and damage microbial cells .

Catalytic Applications : In addition to its therapeutic uses, TDCPP acts as a catalyst in various organic reactions. Its metal complexes, particularly with cobalt and manganese, have shown enhanced catalytic activity in hydroperoxidation reactions and other oxidation processes . This catalytic property is attributed to the ability of TDCPP to stabilize reactive intermediates through coordination with metal ions.

Environmental Applications : TDCPP is also utilized as a photosensitizer for the degradation of environmental pollutants. Its ability to generate ROS under light exposure makes it effective for degrading harmful substances like pesticides and phenolic compounds in wastewater treatment processes .

Photosensitization

- Light Absorption : TDCPP absorbs specific wavelengths of light (typically in the visible range), leading to an excited state.

- Energy Transfer : The excited state can transfer energy to molecular oxygen (), generating singlet oxygen.

- Cellular Impact : The generated singlet oxygen can oxidize cellular components such as lipids, proteins, and nucleic acids, leading to cell death or dysfunction.

Catalytic Activity

- Metal Coordination : When coordinated with metals like cobalt or manganese, TDCPP enhances its reactivity. The metal center facilitates the activation of molecular oxygen or hydrogen peroxide for various oxidation reactions.

- Reaction Pathways : The reactions typically involve the formation of peroxo or oxo intermediates that participate in substrate oxidation.

Case Studies

- Photodynamic Efficacy Against Cancer Cells :

- Environmental Remediation :

-

Catalysis in Organic Synthesis :

- A comparative study involving metalated TDCPP complexes showed that cobalt-TDCPP exhibited remarkable catalytic activity for alkene epoxidation reactions. The study provided detailed kinetic data indicating that the presence of chlorine atoms on the phenyl rings significantly influenced reactivity .

| Property | Value |

|---|---|

| Molecular Formula | C₄₄H₂₂Cl₈N₄ |

| Molecular Weight | 890.29 g/mol |

| CAS Number | 37083-37-7 |

| Purity | ≥95% (by HPLC) |

| Color | Purple |

Comparison with Related Compounds

| Compound | Photodynamic Activity | Catalytic Activity | Environmental Application |

|---|---|---|---|

| This compound | High | Moderate | Effective |

| 5,10,15,20-Tetrakis(4-chlorophenyl)porphine | Moderate | High | Limited |

| 5,10,15,20-Tetrakis(3-chlorophenyl)porphine | Low | Moderate | Effective |

常见问题

Q. What is the optimized synthetic route for 5,10,15,20-Tetrakis(2,6-dichlorophenyl)porphine?

The compound is synthesized via condensation of pyrrole with 2,6-dichlorobenzaldehyde in a 1:1 molar ratio under reflux in a solvent mixture of glacial acetic acid and nitrobenzene at 120°C for 3 hours per session (total two sessions). Purification involves column chromatography and recrystallization .

Table 1. Key synthesis parameters

| Parameter | Condition |

|---|---|

| Reactants | Pyrrole, 2,6-dichlorobenzaldehyde |

| Solvent | Glacial acetic acid + nitrobenzene |

| Temperature | 120°C |

| Reaction Time | 6 hours total |

| Purification | Column chromatography, recrystallization |

Q. Which spectroscopic techniques are critical for characterizing this porphyrin?

UV-Vis spectroscopy (Soret band ~420 nm, Q bands 500-650 nm), 1H NMR (aromatic protons δ 8.5–8.8 ppm; NH protons δ -2.5 ppm), and HRMS (molecular ion peak at 974.55 Da) are standard. X-ray crystallography may resolve supramolecular arrangements .

Q. What safety protocols are required for handling this compound?

Use NIOSH-approved PPE: nitrile gloves, safety goggles, and lab coats. Work in a fume hood. Store at 2–8°C in inert atmospheres. Dispose via incineration with afterburners to avoid explosive decomposition .

Q. What are the solubility properties of this porphyrin?

It is soluble in chlorinated solvents (e.g., dichloromethane), pyridine, and DMF but insoluble in water. Storage requires desiccated environments to prevent hydrolysis of chlorophenyl groups .

Q. How does the UV-Vis spectrum correlate with its electronic structure?

The Soret band arises from π→π* transitions of the porphyrin ring. Q bands reflect vibronic transitions; chlorophenyl substituents cause bathochromic shifts compared to unsubstituted porphyrins due to electron-withdrawing effects .

Advanced Questions

Q. How do 2,6-dichlorophenyl groups modulate catalytic activity in oxidation reactions?

The electron-withdrawing Cl groups enhance the porphyrin’s oxidation potential, facilitating electron transfer in photocatalytic cycles. Comparative studies with meso-tetraphenylporphyrin show 20% higher turnover rates in dye degradation assays .

Q. What strategies improve crystallinity for X-ray structural analysis?

Slow diffusion of methanol into pyridine solutions yields single crystals. The dichlorophenyl groups promote π-stacking (3.5 Å interplanar distance), stabilizing columnar assemblies as seen in analogous nitroporphyrins .

Q. Can this porphyrin act as a building block for covalent organic frameworks (COFs)?

While not directly reported, its structural similarity to tetra(4-aminophenyl)porphyrin (used in COF-366) suggests potential. Chlorophenyl groups may allow post-synthetic modification via nucleophilic aromatic substitution .

Q. What computational methods predict its supramolecular interactions?

Density functional theory (DFT) optimizes geometries, while molecular dynamics simulations model π-π stacking. Hirshfeld surface analysis quantifies Cl···Cl contacts (15% contribution in crystal packing) .

Q. How does it compare to fluorinated porphyrins in sensor applications?

Fluorinated analogs (e.g., tetrakis(pentafluorophenyl)porphyrin) exhibit higher sensitivity to NO2 due to stronger electron withdrawal. However, dichlorophenyl derivatives show better solubility in non-polar media .

Q. What mechanistic insights explain low yields in large-scale synthesis?

Competing oligomerization and oxidative degradation under prolonged heating reduce yields. Optimizing stoichiometry (pyrrole:aldehyde = 1:1.2) and inert gas purging improve yields to ~60% .

Q. How stable is this porphyrin under acidic or basic conditions?

Protonation occurs below pH 2 (NH core), while demetallation is negligible. Hydrolysis of Cl groups requires >100°C in aqueous NaOH, making it stable in most catalytic conditions .

Notes

- Data Contradictions : While synthesis protocols are consistent, stability and solubility data vary depending on substituent positions and solvent systems. Cross-validate with crystallographic and spectroscopic data .

- Methodological Gaps : Limited phase-change data (e.g., melting points) require extrapolation from structurally similar porphyrins .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。